3-(2,4-dichlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2,4-dichlorophenyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with 2,4-Dichlorophenyl Group:
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with various biomolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2,4-dichlorophenyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This binding can inhibit or activate pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(2,4-dichlorophenyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its combined structural features, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its dichlorophenyl group enhances its stability and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H18Cl2N6O |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18Cl2N6O/c1-13-18(14(2)30(29-13)16-6-4-3-5-7-16)12-25-28-22(31)21-11-20(26-27-21)17-9-8-15(23)10-19(17)24/h3-12H,1-2H3,(H,26,27)(H,28,31)/b25-12+ |
InChI Key |
CCDWEFGWLDHRGV-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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